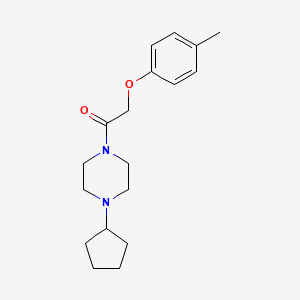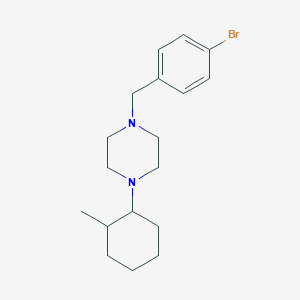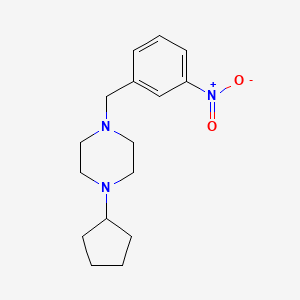![molecular formula C27H32N2O B10885278 N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10885278.png)
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl iodide and a strong base.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction involving a phenoxyphenylboronic acid and a halogenated piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or ethyl iodide with a strong base like sodium hydride.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
- N-benzyl-N-ethyl-1-[(3-phenyl)methyl]piperidin-4-amine
- N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine
Uniqueness
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C27H32N2O |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C27H32N2O/c1-2-29(22-23-10-5-3-6-11-23)25-16-18-28(19-17-25)21-24-12-9-15-27(20-24)30-26-13-7-4-8-14-26/h3-15,20,25H,2,16-19,21-22H2,1H3 |
InChI Key |
CJUJYPJWYXLDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]adamantane-1-carboxamide](/img/structure/B10885196.png)

![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885203.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B10885206.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10885207.png)

![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10885231.png)

![Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885243.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)


![2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10885272.png)
![4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885273.png)
